molecular formula C4H13ClN2O2S B1522931 2-amino-N-ethylethane-1-sulfonamide hydrochloride CAS No. 1305712-73-5

2-amino-N-ethylethane-1-sulfonamide hydrochloride

Cat. No.: B1522931
CAS No.: 1305712-73-5
M. Wt: 188.68 g/mol
InChI Key: CGBZDWUUNNSMQN-UHFFFAOYSA-N
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Description

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1305712-73-5 . It has a molecular weight of 188.68 .

Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 2-amino-N-ethylethanesulfonamide hydrochloride . The InChI code for this compound is 1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H .

Scientific Research Applications

Sulfonamides in Drug Discovery and Development

Sulfonamides, including 2-amino-N-ethylethane-1-sulfonamide hydrochloride, are a pivotal class of compounds in medicinal chemistry due to their wide-ranging pharmacological properties. This compound, like other sulfonamides, serves as a foundational structure for the development of numerous drugs targeting various diseases. The literature review reveals extensive research into the applications of sulfonamides, spanning antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, anticancer, and other therapeutic areas. The versatility of sulfonamides is underscored by their incorporation into drugs for glaucoma, dandruff, inflammation, and cancer, showcasing their broad medicinal relevance (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Advancements in Sulfonamide Research

Recent patents and research have focused on novel sulfonamide derivatives, including those involving this compound, showcasing ongoing innovation in this domain. These studies span the creation of new drugs with enhanced selectivity and efficacy for various targets, including enzymes like carbonic anhydrases, which are implicated in conditions like glaucoma and cancer. Innovations also include the development of sulfonamide derivatives as potential antitumor agents, highlighting the compound's role in the exploration of new therapeutic pathways (Carta & Supuran, 2013; Shichao et al., 2016).

Environmental and Analytical Considerations

Sulfonamides, due to their widespread use, have prompted investigations into their environmental impact and the development of analytical methods for their detection and quantification. Research into the effects of sulfonamides on microbial populations and their presence in the environment reflects the dual importance of understanding both the therapeutic benefits and ecological implications of these compounds. Analytical reviews focus on capillary electrophoresis and other techniques to accurately measure sulfonamide concentrations in various matrices, ensuring their safe and effective use (Baran, Adamek, Ziemiańska, & Sobczak, 2011; Hoff & Kist, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-N-ethylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBZDWUUNNSMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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